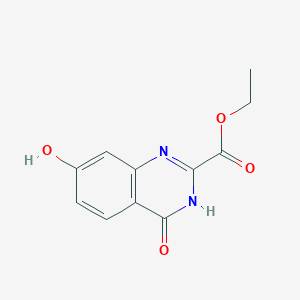

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is a quinazoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with ethyl, hydroxy, and carboxylate groups. Its molecular formula is C11H10N2O5, and it has a molecular weight of 250.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to around 80-100°C for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline-2,4,7-tricarboxylic acid.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinazoline-2,4,7-tricarboxylic acid.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinazoline-based substrates.

Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure

Mechanism of Action

The mechanism of action of ethyl 4,7-dihydroxyquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the normal progression of biochemical pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-quinazolone-2-carboxylate: Similar structure but lacks the hydroxy groups at positions 4 and 7.

Quinoxaline derivatives: Share the quinazoline core but differ in the substitution pattern and functional groups.

Indole derivatives: Structurally related heterocycles with different biological activities .

Uniqueness

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxy groups at positions 4 and 7 enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and drug design .

Biological Activity

Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₈N₂O₄

Molecular Weight: 196.17 g/mol

The compound features a quinazoline core, which is known for its role in various pharmacological activities, particularly as a scaffold for drug development targeting cancer and other diseases.

Biological Activities

-

Anticancer Activity

- This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of quinazoline compounds have been reported to exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and A549 .

-

Protein Kinase Inhibition

- The compound acts as a protein tyrosine kinase inhibitor. Protein tyrosine kinases are crucial in regulating cellular functions, and their dysregulation is often implicated in cancer. Studies have indicated that quinazoline derivatives can selectively inhibit kinases such as EGFR and c-src, which are involved in tumorigenesis .

-

Nitric Oxide Production

- This compound has been associated with the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response modulation. NO's role in mediating tumoricidal effects through macrophages highlights the compound's potential in immunotherapy .

Case Studies

Case Study 1: Antitumor Efficacy

- A study evaluated the efficacy of this compound against renal cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an EC50 value below 10 nmol/L, suggesting potent antitumor activity .

Case Study 2: Mechanistic Insights

- In another study, the compound was investigated for its mechanism of action involving apoptosis induction in cancer cells. Flow cytometry analysis showed increased annexin V binding and caspase activation, confirming its role in triggering programmed cell death .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 7-hydroxy-4-oxo-3H-quinazoline-2-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)9-12-8-5-6(14)3-4-7(8)10(15)13-9/h3-5,14H,2H2,1H3,(H,12,13,15) |

InChI Key |

DDKKEGSRTCHEJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)O)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.